molecular formula C15H15NO2 B3033654 N-[(2R)-2-hydroxy-2-phenylethyl]benzamide CAS No. 111059-46-2

N-[(2R)-2-hydroxy-2-phenylethyl]benzamide

Cat. No.: B3033654
CAS No.: 111059-46-2
M. Wt: 241.28 g/mol
InChI Key: JZUOCQXDQFRPAF-AWEZNQCLSA-N
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Description

Chemical Structure: N-[(2R)-2-hydroxy-2-phenylethyl]benzamide (CAS: 74213-58-4; 116126-03-5) is a chiral benzamide derivative featuring an (R)-configured 2-hydroxy-2-phenylethyl group attached to the benzamide nitrogen.

Characterization typically includes ¹H/¹³C NMR, IR, GC-MS, and elemental analysis .

Properties

IUPAC Name

N-[(2R)-2-hydroxy-2-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-14(12-7-3-1-4-8-12)11-16-15(18)13-9-5-2-6-10-13/h1-10,14,17H,11H2,(H,16,18)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUOCQXDQFRPAF-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-2-hydroxy-2-phenylethyl]benzamide typically involves the reaction of 2-phenylethanol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final benzamide product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-2-hydroxy-2-phenylethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2R)-2-hydroxy-2-phenylethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2R)-2-hydroxy-2-phenylethyl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy group can form hydrogen bonds with amino acid residues in the enzyme, enhancing its binding affinity .

Comparison with Similar Compounds

Key Properties :

  • Stereochemistry : The (R)-configuration at the hydroxyl-bearing carbon may enhance stereoselective interactions in catalysis or drug design .
  • Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, influencing solubility and molecular recognition .

Comparison with Structural Analogues

Structural and Functional Group Variations

Compound Name Key Structural Features Functional Implications
N-[(2R)-2-hydroxy-2-phenylethyl]benzamide (R)-2-hydroxy-2-phenylethyl group N,O-bidentate ligand; stereoselective binding
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 1,1-dimethyl substitution on ethanolamine; 3-methylbenzamide Increased steric hindrance; reduced solubility
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B, ) 3,4-dimethoxyphenethyl group Electron-donating methoxy groups; enhanced aromatic interactions
N-(2-ethylphenyl)-2-hydroxybenzamide () 2-hydroxybenzamide core; 2-ethylphenyl group Hydroxyl on benzamide ring; increased hydrophobicity
PD 0325901 () Dihydroxypropoxy, fluoro, and iodo substituents MEK inhibition; stereochemistry-dependent activity

Physicochemical Properties

Property Target Compound N-(2-ethylphenyl)-2-hydroxybenzamide () PD 0325901 ()
Molecular Weight ~255 g/mol 241.29 g/mol 494.25 g/mol
Hydrogen Bond Donors 1 (hydroxyl) 2 (hydroxyl, amide) 3 (hydroxyls, amide)
LogP (Estimated) ~2.5 ~3.0 ~2.0
Key Functional Groups Hydroxyl, benzamide Hydroxyl, ethylphenyl Dihydroxypropoxy, fluoro

Biological Activity

N-[(2R)-2-hydroxy-2-phenylethyl]benzamide, also known by its CAS number 111059-46-2, is a chiral compound belonging to the class of phenylethanolamines. This compound has garnered attention for its potential therapeutic applications, particularly in the context of opioid receptor modulation and other pharmacological activities. The following sections provide a comprehensive overview of its biological activity, including synthesis, receptor interactions, and case studies.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C15H15NO2
  • Molecular Weight : Approximately 245.30 g/mol
  • Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

The synthesis typically involves the reaction of 2-phenylethanol with benzoyl chloride in the presence of a base such as pyridine. The reaction pathway can be summarized as follows:

2 Phenylethanol+Benzoyl ChloridePyridineN 2R 2 hydroxy 2 phenylethyl benzamide\text{2 Phenylethanol}+\text{Benzoyl Chloride}\xrightarrow{\text{Pyridine}}\text{N 2R 2 hydroxy 2 phenylethyl benzamide}

Opioid Receptor Interactions

Research indicates that this compound interacts with various opioid receptors, which are critical for pain modulation and analgesic effects. A study highlighted its affinity for the κ\kappa -opioid receptor, suggesting potential use in pain management therapies .

Receptor Binding Affinities :

CompoundReceptor TypeKi (nM)
N-[...]-benzamideκ\kappa -opioid24
N-[...]-benzamideσ1\sigma_1 28
N-[...]-benzamideσ2\sigma_2 18

These values indicate that the compound has a moderate binding affinity for these receptors, which may correlate with its analgesic properties.

Cytotoxic Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures showed significant cytotoxicity with IC50 values ranging from 3.61 to 6.11 μg/mL against SGC cell lines .

Case Studies

  • Study on Oxytropis falcata Bunge :
    • In a phytochemical investigation of Oxytropis falcata, several compounds including N-benzoyl derivatives were isolated. Notably, N-benzoyl-2-hydroxy-2-phenylethylamine exhibited promising cytotoxic activity against cancer cells .
  • Opioid Modulation Research :
    • A systematic review highlighted the role of phenylethanolamines in modulating opioid receptors. The findings suggest that derivatives like this compound could serve as lead compounds for developing new analgesics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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